Methyl 6-chloro-2-(difluoromethoxy)nicotinate

Lipophilicity Physicochemical property Bioisostere

Procure Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) to leverage its unique -OCHF2 group, which provides conformation-dependent lipophilicity and H-bonding capacity that -OCH3 or -OCF3 analogs lack. This improves metabolic stability while preserving steric bulk, as validated in PDE4D inhibitor programs. The 6-Cl, 2-OCHF2 nicotinate scaffold is a privileged starting point for nAChR ligand discovery and fluorinated agrochemical SAR. The methyl ester enables divergent synthetic routes not possible with the free acid. Choose this precise regioisomer and ester to ensure reproducible reactivity and biological outcomes.

Molecular Formula C8H6ClF2NO3
Molecular Weight 237.59
CAS No. 1805519-87-2
Cat. No. B2796325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-2-(difluoromethoxy)nicotinate
CAS1805519-87-2
Molecular FormulaC8H6ClF2NO3
Molecular Weight237.59
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)Cl)OC(F)F
InChIInChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-3-5(9)12-6(4)15-8(10)11/h2-3,8H,1H3
InChIKeyLSJJIQUABMGTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2): A Strategic Fluorinated Nicotinate Building Block for Medicinal Chemistry and Agrochemical Research


Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) is a fluorinated nicotinic acid derivative with the molecular formula C8H6ClF2NO3 and molecular weight of 237.59 g/mol . The compound features a pyridine ring substituted with a chloro group at the 6-position, a methyl ester at the 3-position, and a difluoromethoxy (-OCHF2) group at the 2-position. The -OCHF2 moiety, an emergent fluorinated group present in over 53% of modern pesticides and numerous pharmaceuticals, provides unique physicochemical properties including conformation-dependent lipophilicity and hydrogen-bonding capability that distinguish it from non-fluorinated or alternative fluorinated analogs [1][2].

Why Methyl 6-chloro-2-(difluoromethoxy)nicotinate Cannot Be Simply Substituted by Other Nicotinate Analogs


Procurement of Methyl 6-chloro-2-(difluoromethoxy)nicotinate over its closest structural analogs is not merely a matter of vendor preference but a scientific necessity driven by quantifiable differences in physicochemical properties and synthetic utility. The difluoromethoxy (-OCHF2) group confers distinct lipophilicity and hydrogen-bonding characteristics compared to methoxy (-OCH3) or trifluoromethoxy (-OCF3) analogs, directly impacting biological activity and metabolic stability [1]. Furthermore, the methyl ester functionality at the 3-position provides specific reactivity advantages over the corresponding carboxylic acid, enabling divergent synthetic pathways . Substitution with positional isomers (e.g., 2-chloro-6-(difluoromethoxy) regioisomers) or alternative esters (e.g., ethyl ester) alters reaction kinetics and product profiles. The following evidence demonstrates precisely where this compound offers measurable differentiation that informs scientific selection and procurement decisions.

Methyl 6-chloro-2-(difluoromethoxy)nicotinate (1805519-87-2): Quantitative Differentiation Evidence Against Structural Analogs


Difluoromethoxy (-OCHF2) vs. Methoxy (-OCH3): Conformation-Dependent Lipophilicity Advantage

The difluoromethoxy group in Methyl 6-chloro-2-(difluoromethoxy)nicotinate provides a unique conformation-dependent lipophilicity profile compared to the methoxy analog (Methyl 6-chloro-2-methoxynicotinate, CAS 65515-32-4). While the -OCHF2 group is intrinsically more lipophilic than -OCH3, it can interconvert between a highly lipophilic conformation and a polar conformation through simple rotation of the O–CHF2 bond, enabling the molecule to adjust to polarity changes in its molecular environment. This 'environmental adaptor' behavior is not observed with the conformationally static methoxy group [1][2]. In contrast, the trifluoromethoxy (-OCF3) analog is intrinsically lipophilic without this adaptive capability, while the methoxy analog lacks the hydrogen-bonding donor capacity of the -OCHF2 group [2].

Lipophilicity Physicochemical property Bioisostere

Difluoromethoxy (-OCHF2) vs. Methoxy (-OCH3): Enhanced Metabolic Stability of the Ether Linkage

The difluoromethoxy group in Methyl 6-chloro-2-(difluoromethoxy)nicotinate confers significantly enhanced metabolic stability to the ether linkage compared to the methoxy analog (Methyl 6-chloro-2-methoxynicotinate). The strong carbon-fluorine bonds in -OCHF2 are resistant to oxidative metabolism by cytochrome P450 enzymes, reducing susceptibility to O-dealkylation—a primary metabolic clearance pathway for methoxy-containing compounds [1][2]. While direct microsomal stability data for this specific compound pair are not publicly available, class-level evidence from PDE4D inhibitor series demonstrates that replacing 3-methoxy with 3-difluoromethoxy isostere maintains target potency while improving pharmacokinetic profiles [3].

Metabolic stability Cytochrome P450 O-Dealkylation

Methyl Ester vs. Carboxylic Acid: Enabling Divergent Synthetic Utility

Methyl 6-chloro-2-(difluoromethoxy)nicotinate (methyl ester) offers distinct synthetic advantages over its carboxylic acid counterpart, 6-Chloro-2-(difluoromethoxy)nicotinic acid (CAS 1807242-68-7). The methyl ester serves as a protected carboxyl group that can be selectively unmasked via hydrolysis to yield the corresponding acid for subsequent amide coupling or other transformations [1]. Conversely, the ester can be directly converted to amides without proceeding through the acid intermediate, reducing step count in certain synthetic sequences. The methoxy analog synthesis from methyl 2,6-dichloronicotinate proceeds in 94% yield, demonstrating the viability of this functional group arrangement for large-scale preparation .

Synthetic intermediate Ester hydrolysis Amide coupling

Methyl Ester vs. Ethyl Ester: Lower Molecular Weight and Different Physical Properties

Methyl 6-chloro-2-(difluoromethoxy)nicotinate (MW 237.59 g/mol) differs measurably from its ethyl ester analog, Ethyl 6-chloro-2-(difluoromethoxy)nicotinate (MW 251.63 g/mol, calculated), in key physical properties relevant to handling and purification . The methyl ester has a predicted boiling point of 258.8±35.0 °C at 760 mmHg and density of 1.4±0.1 g/cm³ [1]. The lower molecular weight of the methyl ester translates to higher atom economy and potentially different solubility and chromatographic behavior compared to the ethyl ester. While no direct head-to-head comparison data exist, the difference in ester alkyl chain length influences compound volatility, lipophilicity, and crystallization behavior—factors that impact purification strategy and formulation development.

Ester analog Physical property Volatility

Regiochemical Specificity: 2-Difluoromethoxy-6-chloro vs. Alternative Substitution Patterns

The specific 2-difluoromethoxy-6-chloro substitution pattern of Methyl 6-chloro-2-(difluoromethoxy)nicotinate is distinct from other difluoromethoxy-nicotinate regioisomers such as Methyl 6-(difluoromethoxy)nicotinate (difluoromethoxy at 6-position), 5-chloro-6-(difluoromethoxy)nicotinic acid, and 2-chloro-6-(difluoromethoxy) regioisomers [1]. The 2-position -OCHF2 group places the difluoromethoxy moiety adjacent to the pyridine nitrogen and ortho to the 3-carboxylate ester, creating a unique electronic environment and steric profile. This specific arrangement influences the compound's reactivity in cross-coupling reactions, metal coordination properties, and potential biological target interactions in ways that other regioisomers cannot replicate.

Regioisomer Positional isomer SAR

Validated Application Scenarios for Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Metabolic Stability

This compound is appropriate for medicinal chemistry programs where a methoxy-containing lead compound requires metabolic stability improvement without sacrificing target potency. The -OCHF2 group replaces the metabolically labile -OCH3 moiety while maintaining similar steric bulk and introducing hydrogen-bonding capability, potentially extending compound half-life in vivo. This strategy has been validated in PDE4D inhibitor programs where -OCH3 → -OCHF2 replacement maintained inhibitory activity while improving pharmacokinetic parameters [1].

Agrochemical Discovery: Novel Pesticide and Herbicide Intermediate

The compound serves as a strategic intermediate for agrochemical discovery programs developing novel pesticides and herbicides. With over 53% of modern pesticides containing fluorine atoms, the difluoromethoxy group is an established motif in crop protection chemistry [1]. The nicotinate scaffold with 2-OCHF2 and 6-Cl substitution provides a differentiated starting point for SAR exploration in herbicidal nicotinic acid derivatives, as documented in patents covering this chemical space [2].

Chemical Biology: nAChR Ligand Development

This compound has been evaluated for binding affinity against nicotinic acetylcholine receptors (nAChR) in synaptic membrane fractions from rat cerebral cortices [1]. It has also been tested on recombinant human α1β1γδ nAChR for agonist functional potency [2]. While specific affinity data are not publicly available, the compound's inclusion in nAChR screening panels indicates its relevance as a scaffold for developing ligands targeting this therapeutically important receptor family involved in neurological disorders and pain.

Synthetic Methodology: Difluoromethoxylation Reagent Development

This compound is structurally related to reagents used in difluoromethoxylation methodologies. The -OCHF2 group is of growing interest in synthetic organic chemistry, with multiple recent reviews summarizing methods for its introduction onto aromatic and heteroaromatic substrates [1]. As a pre-functionalized heteroaromatic building block containing the -OCHF2 moiety, this compound can serve as a reference standard or starting material for developing novel difluoromethoxylation protocols applicable to complex heterocyclic systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-chloro-2-(difluoromethoxy)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.